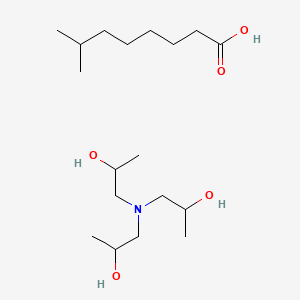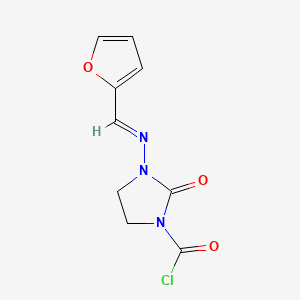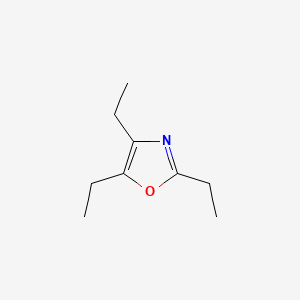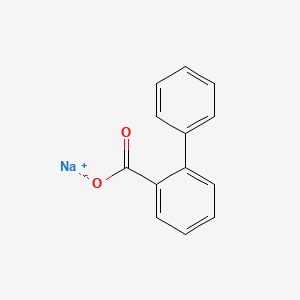
p-Phenylbenzoic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of p-Phenylbenzoic acid, sodium salt typically involves the neutralization of p-Phenylbenzoic acid with a sodium base such as sodium hydroxide. The reaction can be represented as follows:
C13H10O2+NaOH→C13H9NaO2+H2O
In this reaction, p-Phenylbenzoic acid reacts with sodium hydroxide to form the sodium salt and water. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization processes using automated reactors. The process includes the dissolution of p-Phenylbenzoic acid in water, followed by the gradual addition of sodium hydroxide solution while maintaining the temperature and pH. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
p-Phenylbenzoic acid, sodium salt undergoes various chemical reactions, including:
Neutralization: As described in the preparation methods, it reacts with acids to form p-Phenylbenzoic acid.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using concentrated sulfuric acid or oleum.
Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Nitration: Formation of nitro derivatives such as 4-nitro-p-Phenylbenzoic acid.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives like 4-chloro-p-Phenylbenzoic acid.
Applications De Recherche Scientifique
p-Phenylbenzoic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a model compound for understanding the behavior of similar aromatic compounds.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of p-Phenylbenzoic acid, sodium salt involves its interaction with cellular components. It can affect enzymatic activities by acting as an inhibitor or activator, depending on the specific enzyme and conditions. The compound may also interact with cellular membranes, influencing membrane permeability and transport processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with a single benzene ring.
p-Toluic Acid: Similar structure but with a methyl group instead of a phenyl group.
Biphenyl-4-carboxylic Acid: Similar structure with an additional benzene ring.
Uniqueness
p-Phenylbenzoic acid, sodium salt is unique due to the presence of both a carboxyl group and a phenyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
66642-03-3 |
|---|---|
Formule moléculaire |
C13H9NaO2 |
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
sodium;2-phenylbenzoate |
InChI |
InChI=1S/C13H10O2.Na/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1 |
Clé InChI |
YOYVXVLOSQBCMA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)
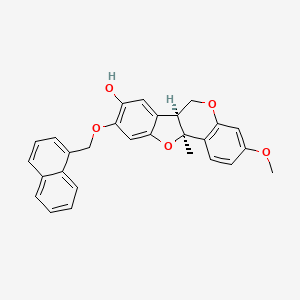

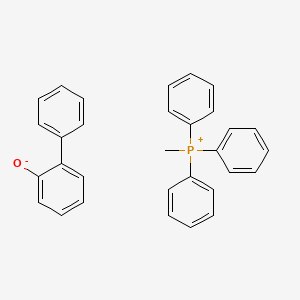
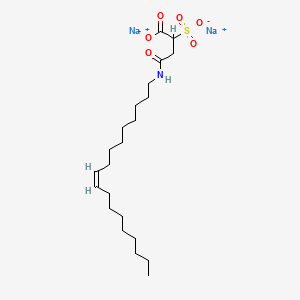

![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
